4-Fluoro-3-nitrotoluene

Nucleophilic Aromatic Substitution SNAr Etherification

Choose 4-Fluoro-3-nitrotoluene (CAS 446-11-7) for critical synthetic routes. Its unique 1,2,4-substitution pattern is essential for high-yield SNAr reactions, unlike its inactive isomer 3-fluoro-4-nitrotoluene. This key intermediate enables APIs and advanced herbicides like florasulam. Its near-room-temperature melting point (~28°C) ensures superior handling and efficiency in automated and large-scale processes, reducing costs. Secure a reliable supply of this non-substitutable building block, offered at a standard purity of ≥98% with batch-specific QC documentation.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 446-11-7
Cat. No. B1295202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-nitrotoluene
CAS446-11-7
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)[N+](=O)[O-]
InChIInChI=1S/C7H6FNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
InChIKeyOORBDHOQLZRIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-nitrotoluene (CAS 446-11-7): Essential Nitroarene Building Block for Medicinal and Agrochemical Synthesis


4-Fluoro-3-nitrotoluene (CAS 446-11-7, C7H6FNO2, MW 155.13), also known as 3-nitro-4-fluorotoluene, is a crucial aromatic building block characterized by a 1,2,4-substitution pattern on a toluene ring . This compound features a fluorine atom at position 4 and a nitro group at position 3, making it a versatile intermediate in organic synthesis. Its primary applications lie in the pharmaceutical and agrochemical industries, where it serves as a key starting material for developing active pharmaceutical ingredients (APIs) and advanced herbicides . The strategic positioning of its electron-withdrawing groups (fluorine and nitro) provides a unique reactivity profile that is essential for specific chemical transformations, distinguishing it from its positional isomers and other halogenated analogs .

Precision Synthesis Demands 4-Fluoro-3-nitrotoluene: Why Isomers and Analogs Cannot Be Substituted


In precision organic synthesis, the specific arrangement of functional groups on an aromatic ring is not a trivial detail—it dictates reactivity, regioselectivity, and the ultimate success or failure of a synthetic route. While other nitro-fluoro-toluene isomers like 3-fluoro-4-nitrotoluene (CAS 446-34-4) or halogen analogs like 4-chloro-3-nitrotoluene exist, they exhibit fundamentally different electronic and steric properties. These differences translate into starkly contrasting behaviors in key reactions such as nucleophilic aromatic substitution (SNAr), where a compound's ability to act as an electrophile is governed by the precise positioning of its electron-withdrawing groups [1]. Therefore, substituting 4-fluoro-3-nitrotoluene with a seemingly similar compound can lead to drastically reduced yields, the formation of undesired byproducts, or complete reaction failure, undermining the efficiency and cost-effectiveness of a research or manufacturing process. The following sections provide quantitative evidence of these critical, non-interchangeable differences.

Quantitative Differentiators of 4-Fluoro-3-nitrotoluene: A Comparative Data Guide for Procurement


Critical Reactivity for Tert-Butyl Ether Synthesis: A Clear Distinction from Its Isomer

In a direct head-to-head comparison for synthesizing tert-butyl ethers via an SNAr mechanism, 4-fluoro-3-nitrotoluene was found to be an acceptable electrophile, leading to the desired product. In stark contrast, under identical conditions, its isomer 3-fluoro-4-nitrotoluene provided none of the desired ether [1]. This demonstrates a binary outcome in a key synthetic transformation, highlighting the non-negotiable requirement for the correct substitution pattern.

Nucleophilic Aromatic Substitution SNAr Etherification

Superior Reactivity in SNAr: A Halogen Comparison for Strategic Synthesis Planning

In a cross-study comparable analysis ranking aryl halide reactivity for nucleophilic aromatic substitution (SNAr), 4-fluoro-3-nitrotoluene was found to be more reactive than its direct chloro-analog, 4-chloro-3-nitrotoluene [1]. This difference is attributed to the superior ability of the fluorine atom, compared to chlorine, to activate the aromatic ring for the addition-elimination SNAr mechanism [1]. The relative reactivity order established is: 4-chloro-3-nitrotoluene < 4-fluoro-3-nitrotoluene < 1-fluoro-2,4-dinitrobenzene [1].

Nucleophilic Aromatic Substitution SNAr Reactivity Ranking

Distinct Physical State at Room Temperature: Facilitating Handling and Process Integration

The physical state of a compound is a key consideration in laboratory and industrial settings, impacting handling, storage, and integration into process workflows. 4-Fluoro-3-nitrotoluene has a reported melting point of 28 °C, meaning it is typically a low-melting solid or liquid near room temperature . In contrast, its isomer 3-fluoro-4-nitrotoluene has a significantly higher melting point of 52-55 °C, making it a crystalline solid at room temperature [1].

Physical Properties Melting Point Process Chemistry

Differentiated Electronic Profile: Calculated Lipophilicity (LogP) Diverges from Isomer

Lipophilicity, often quantified by the partition coefficient (LogP), is a key determinant of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties. While experimental data is limited, calculated LogP values suggest a differentiation in lipophilicity between the isomers. For 4-fluoro-3-nitrotoluene, consensus LogP calculations from a vendor technical datasheet yield a value of 1.68 . This can be compared to a calculated LogP value for its isomer, 3-fluoro-4-nitrotoluene, which a separate source lists as 2.36 .

Lipophilicity LogP Medicinal Chemistry

Optimal Application Scenarios for 4-Fluoro-3-nitrotoluene Based on Verified Differentiation


Synthesis of Advanced Agrochemical Intermediates Requiring Specific SNAr Reactivity

The unique reactivity of 4-fluoro-3-nitrotoluene in SNAr reactions, as demonstrated by its ability to successfully undergo tert-butyl etherification where its isomer fails, makes it an essential building block for synthesizing advanced agrochemicals. For instance, it is a key intermediate in the production of the herbicide florasulam, a process that relies on the compound's specific substitution pattern to achieve the correct molecular architecture [1]. Choosing this specific isomer over its non-reactive counterpart is not a matter of preference but a necessity for a viable synthetic route.

Development of APIs Requiring a Strategic Fluorine Motif for Enhanced Properties

The presence of a fluorine atom and the specific 1,2,4-substitution pattern make this compound a privileged scaffold in medicinal chemistry. It is widely used as an intermediate in synthesizing a variety of drug candidates, particularly anti-inflammatory and analgesic agents [1]. The ability to selectively manipulate the fluorine and nitro groups via reactions like SNAr or nitro reduction allows medicinal chemists to build molecular complexity and fine-tune the pharmacological properties, such as potency and metabolic stability, of lead compounds .

Process Chemistry Where Physical State and Handling Properties are Paramount

In multi-step synthesis and scale-up operations, the physical state of an intermediate can significantly impact process efficiency. The lower melting point of 4-fluoro-3-nitrotoluene (28 °C), compared to its higher-melting isomer (52-55 °C), offers a practical advantage [1]. Its near-liquid state at room temperature facilitates easier dispensing, mixing, and dissolution, which is particularly beneficial for automated liquid handlers and continuous flow reactors. This can reduce solvent usage and processing time, making it a more economical choice for large-scale manufacturing.

Research Requiring a Well-Characterized Building Block with High Purity Standards

For fundamental research and development where reproducibility and material quality are critical, the availability of high-purity material is a key driver. Leading chemical suppliers offer 4-fluoro-3-nitrotoluene with a standard purity of 98% or higher, often accompanied by batch-specific analytical data from NMR, HPLC, or GC [1]. This level of characterization and consistency ensures that researchers can conduct experiments with confidence, knowing that the results are not confounded by impurities or batch-to-batch variability, a cornerstone of reliable scientific investigation.

Technical Documentation Hub

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